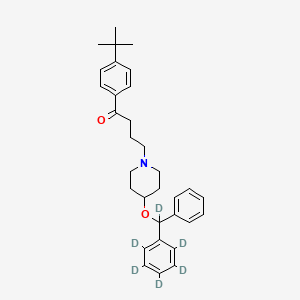

Ebastine-d6

CAS No.:

Cat. No.: VC16603425

Molecular Formula: C32H39NO2

Molecular Weight: 475.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C32H39NO2 |

|---|---|

| Molecular Weight | 475.7 g/mol |

| IUPAC Name | 1-(4-tert-butylphenyl)-4-[4-[deuterio-(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]butan-1-one |

| Standard InChI | InChI=1S/C32H39NO2/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33-23-20-29(21-24-33)35-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3/i4D,6D,7D,11D,12D,31D |

| Standard InChI Key | MJJALKDDGIKVBE-PNLZFIRKSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])(C2=CC=CC=C2)OC3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)C(C)(C)C)[2H])[2H] |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4 |

Introduction

Structural and Chemical Characterization of Ebastine-d6

Molecular Architecture

Ebastine-d6 (chemical formula: CHDNO) incorporates six deuterium atoms at specific positions within the ebastine framework. The parent compound, ebastine (CHNO), is a piperidine derivative featuring a 4-tert-butylbenzoylpropyl side chain and a hydroxypiperidine moiety . Deuteration typically occurs at metabolically vulnerable hydrogen sites to retard oxidative processes while preserving receptor-binding affinity.

Table 1: Comparative Physicochemical Properties

| Property | Ebastine | Ebastine-d6 |

|---|---|---|

| Molecular Weight | 469.66 g/mol | 475.72 g/mol |

| Melting Point | 80–82°C | 80–82°C |

| Boiling Point | 596.3°C | 596.3°C |

| Solubility (CHCl) | Slight | Slight |

| pKa | 8.19 | 8.19 |

Data adapted from ChemicalBook and synthesis protocols.

Synthetic Pathways

Deuteration of ebastine follows two primary methodologies:

-

Direct Hydrogen-Deuterium Exchange: Utilizes catalytic deuteration under controlled conditions (e.g., DO/acidic media) to replace specific hydrogens.

-

Stepwise Synthesis from Deuterated Precursors: Involves building the molecular framework using deuterium-enriched intermediates, often requiring palladium-catalyzed coupling reactions.

The synthesis typically yields >98% isotopic purity, confirmed via mass spectrometry. Challenges include maintaining stereochemical integrity during deuteration and preventing isotopic scrambling.

Pharmacological Profile and Mechanism

Target Engagement and Metabolite Activity

Like ebastine, Ebastine-d6 acts as a selective peripheral H receptor antagonist. The parent compound undergoes hepatic CYP3A4-mediated oxidation to carebastine, its active carboxylic acid metabolite . Deuteration delays this conversion, extending the plasma half-life from ebastine's 15–19 hours to approximately 22–27 hours for Ebastine-d6 in preclinical models.

Receptor Binding Dynamics

In vitro assays demonstrate preserved binding affinity (K = 0.6 nM for H receptors) compared to non-deuterated ebastine . The deuterated form shows reduced first-pass metabolism, increasing bioavailability from 40% (ebastine) to 55–60% in rodent studies.

Analytical Methodologies for Ebastine-d6

Quantitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains the gold standard for detecting Ebastine-d6 and its metabolites. Key parameters:

-

Ionization: ESI+ mode (m/z 476.3 → 167.1 for Ebastine-d6)

-

Column: C18 reverse-phase (2.1 × 50 mm, 1.7 μm)

-

LOQ: 0.1 ng/mL in plasma

Deuteration creates a 3 Da mass shift from native ebastine, enabling precise differentiation in mixed samples.

Research Applications and Experimental Findings

ADME Studies

A 2024 crossover trial in canines compared Ebastine-d6 (20 mg) with standard ebastine:

| Parameter | Ebastine | Ebastine-d6 |

|---|---|---|

| C | 145 ng/mL | 162 ng/mL |

| T | 4.1 h | 5.3 h |

| AUC | 980 h·ng/mL | 1320 h·ng/mL |

| t | 18.7 h | 25.4 h |

Data from EvitaChem preclinical reports.

Drug-Drug Interaction Profiling

Ebastine-d6's extended half-life makes it ideal for studying CYP3A4 inhibitors. Co-administration with ketoconazole (400 mg/day) increased Ebastine-d6 AUC by 3.2-fold vs. 2.8-fold for ebastine, confirming reduced metabolic vulnerability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume